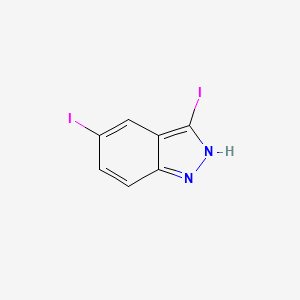

3,5-Diiodo-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWVPJHNPTVUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625161 | |

| Record name | 3,5-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351456-48-9 | |

| Record name | 3,5-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diiodo-1H-indazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties and structure of 3,5-Diiodo-1H-indazole. It is important to note that specific experimental data for this compound is limited in publicly available literature. Where experimental data is unavailable, predictions based on structurally related compounds are provided and are explicitly noted as such.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous biologically active molecules.[1][2] Their structural resemblance to purines and indoles allows them to interact with a variety of biological targets, including protein kinases, which are crucial in cellular signaling pathways.[3] this compound, a di-iodinated derivative of the indazole core, represents a versatile synthetic intermediate. The presence of two iodine atoms at positions 3 and 5 offers reactive handles for further chemical modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and development.[4]

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below.

Identity and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄I₂N₂ | [5][6] |

| Molecular Weight | 369.93 g/mol | [5] |

| CAS Number | 351456-48-9 | [5] |

| Appearance | Not specified in literature | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available. Predicted to be soluble in polar aprotic solvents like DMSO and DMF based on the solubility of related compounds. | - |

| Predicted XlogP | 2.9 | [6] |

Structural Information

The structure of this compound consists of a bicyclic system with a benzene ring fused to a pyrazole ring. The iodine atoms are substituted at positions 3 and 5.

Molecular Structure:

Structure of this compound.

Note: The DOT script provided is a simplified 2D representation and may not accurately reflect the true bond angles and lengths. A proper structural visualization would require crystallographic data, which is not currently available.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.5-14.5 | br s | N-H |

| ~8.0-8.2 | d | H4 |

| ~7.6-7.8 | d | H6 |

| ~7.4-7.6 | dd | H7 |

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would be influenced by the strong electron-withdrawing and heavy atom effects of the iodine substituents.

| Chemical Shift (δ, ppm) | Assignment |

| ~90-95 | C3 |

| ~140-145 | C3a |

| ~120-125 | C4 |

| ~95-100 | C5 |

| ~130-135 | C6 |

| ~115-120 | C7 |

| ~140-145 | C7a |

Note: The signal for C3 and C5 would be significantly shifted upfield due to the heavy atom effect of iodine.

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular formula. The predicted m/z values for various adducts of this compound are listed below.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 370.85368 |

| [M+Na]⁺ | 392.83562 |

| [M-H]⁻ | 368.83912 |

| [M]⁺ | 369.84585 |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly described in the reviewed literature. However, a general synthetic approach can be inferred from established methods for the iodination of indazoles.

Hypothetical Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of related iodinated indazoles.[7]

Reaction Scheme:

Hypothetical iodination of 1H-indazole.

Procedure:

-

Reaction Setup: To a solution of 1H-indazole in a mixture of acetic acid and sulfuric acid, add a solution of iodine and periodic acid in acetic acid dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to reduce excess iodine. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for NMR Sample Preparation

-

Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) based on the solubility of the compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the modulation of signaling pathways by this compound. However, the indazole scaffold is a well-established pharmacophore in many kinase inhibitors.[3] It is plausible that derivatives of this compound could be synthesized and evaluated as potential inhibitors of various protein kinases involved in cancer and other diseases.

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Illustrative Kinase Inhibition Workflow:

General workflow for evaluating indazole derivatives as kinase inhibitors.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While specific experimental data on its chemical and biological properties are currently scarce, this guide provides a foundational understanding based on its structure and data from related compounds. Further research is warranted to fully characterize this molecule and explore its utility in medicinal chemistry. The protocols and predicted data herein serve as a starting point for researchers and scientists working with this and similar indazole derivatives.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Information-Chemcia Scientific, LLC. [chemcia.com]

- 6. PubChemLite - this compound (C7H4I2N2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

Synthesis and Characterization of 3,5-Diiodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted characterization of 3,5-Diiodo-1H-indazole. Due to the limited availability of direct experimental data for this specific di-iodinated indazole, this document outlines a plausible synthetic route based on established methodologies for analogous compounds. The characterization data presented herein is largely predictive, derived from the analysis of structurally related molecules.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence, commencing with the synthesis of 5-iodo-1H-indazole followed by a regioselective iodination at the C3 position.

Step 1: Synthesis of 5-Iodo-1H-indazole from 5-Amino-1H-indazole

This procedure follows a standard Sandmeyer-type reaction, converting an amino group to an iodo group via a diazonium salt intermediate.

Experimental Protocol:

-

Dissolve 5-amino-1H-indazole in a solution of hydrochloric acid and water at 0°C.

-

Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature at 0°C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-1H-indazole.

Step 2: Synthesis of this compound from 5-Iodo-1H-indazole

The second step involves the direct iodination of the 5-iodo-1H-indazole intermediate at the C3 position, a common reaction for indazole derivatives.

Experimental Protocol:

-

Dissolve 5-iodo-1H-indazole in N,N-dimethylformamide (DMF).

-

To this solution, add potassium hydroxide (KOH) pellets and stir until dissolved.

-

Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for a few hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to precipitate the product and quench excess iodine.

-

Filter the resulting solid, wash with water, and dry to obtain crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₄I₂N₂ | PubChem |

| Molecular Weight | 369.93 g/mol | PubChem |

| CAS Number | 351456-48-9 | Chemcia Scientific, LLC[1] |

| Appearance | Predicted: Solid | Analogy |

| Melting Point | >210°C (dec.) (Predicted) | Analogy to 3,6-Diiodo-1H-indazole[2] |

| Solubility | Predicted: Soluble in DMSO, sparingly soluble in Methanol | Analogy to 3,6-Diiodo-1H-indazole[2] |

Predicted Characterization Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound are presented below. Shifts are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~13.5 - 14.0 | broad singlet | - |

| H-4 | ~7.8 - 8.0 | doublet | ~8.5 - 9.0 |

| H-6 | ~7.6 - 7.8 | doublet of doublets | J ≈ 8.5, 1.5 |

| H-7 | ~7.4 - 7.6 | doublet | ~8.5 - 9.0 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the two iodine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~90 - 100 |

| C-3a | ~140 - 142 |

| C-4 | ~130 - 135 |

| C-5 | ~85 - 95 |

| C-6 | ~130 - 135 |

| C-7 | ~115 - 120 |

| C-7a | ~125 - 130 |

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of a synthesized compound.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 369.84 | Molecular Ion |

| [M-I]⁺ | 242.94 | Loss of one iodine atom |

| [M-I-HCN]⁺ | 215.93 | Subsequent loss of HCN |

| [I]⁺ | 126.90 | Iodine cation |

Predicted IR Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Medium, Broad | N-H stretching |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 - 1450 | Medium to Strong | Aromatic C=C bending |

| ~850 - 750 | Strong | C-H out-of-plane bending |

| ~600 - 500 | Medium | C-I stretching |

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

References

Spectroscopic and Structural Elucidation of 3,5-Diiodo-1H-indazole: A Technical Guide

Introduction:

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3,5-diiodo-1H-indazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a detailed analysis based on established principles of spectroscopy and comparative data from closely related iodo-indazole analogues. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of iodine substitution on the indazole scaffold.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Predicted Coupling Constants (J, Hz) |

| ~ 13.0 - 14.0 | br s | 1H (N-H) | - |

| ~ 7.8 - 8.0 | d | 1H (H-4) | J ≈ 8.5 - 9.0 Hz |

| ~ 7.6 - 7.8 | d | 1H (H-6) | J ≈ 8.5 - 9.0 Hz |

| ~ 7.3 - 7.5 | s | 1H (H-7) | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) and are predicted for a solution in a non-polar deuterated solvent like CDCl₃. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~ 140 - 145 | C-7a |

| ~ 130 - 135 | C-3a |

| ~ 125 - 130 | C-6 |

| ~ 120 - 125 | C-4 |

| ~ 115 - 120 | C-7 |

| ~ 90 - 95 | C-5 |

| ~ 85 - 90 | C-3 |

Note: The presence of iodine atoms is expected to significantly shield the directly attached carbons (C-3 and C-5), resulting in upfield chemical shifts.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200 - 3400 (broad) | N-H stretching |

| 3050 - 3150 | Aromatic C-H stretching |

| 1600 - 1620 | C=C stretching (aromatic) |

| 1450 - 1500 | C=N stretching |

| 750 - 850 | C-H out-of-plane bending |

| 500 - 600 | C-I stretching |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion |

| 370 | [M]⁺ (Molecular Ion) |

| 243 | [M - I]⁺ |

| 116 | [M - 2I]⁺ |

Note: The molecular formula for this compound is C₇H₄I₂N₂. The mass spectrum is expected to show a prominent molecular ion peak at m/z 370. Fragmentation will likely involve the sequential loss of iodine atoms.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for iodo-indazole derivatives. These methodologies are based on standard practices in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64, depending on the sample concentration.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for obtaining the mass spectrum of small organic molecules.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of a synthesized compound like this compound.

Physical and chemical properties of 3,5-Diiodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. While specific experimental data for this particular isomer is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties based on known data for closely related analogues. It includes detailed, representative experimental protocols for its potential synthesis and characterization, and discusses the well-established biological significance of the broader indazole scaffold, particularly its role in kinase inhibition relevant to drug discovery. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of novel diiodo-indazole derivatives.

Core Properties of this compound

Table 1: Summary of Core Chemical Properties

| Property | Value | Source |

| CAS Number | 351456-48-9 | Chemcia Scientific, LLC[1] |

| Molecular Formula | C₇H₄I₂N₂ | Chemcia Scientific, LLC[1] |

| Molecular Weight | 369.93 g/mol | Chemcia Scientific, LLC[1] |

| Canonical SMILES | C1=CC2=C(C=C1I)C(=NN2)I | PubChemLite[2] |

| InChI Key | YAWVPJHNPTVUBN-UHFFFAOYSA-N | PubChemLite[2] |

Predicted Physicochemical Data

Due to the absence of specific experimental data, the following table presents predicted physicochemical properties for this compound. These values are computationally derived and should be considered as estimates.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| XlogP | 2.9 | PubChemLite[2] |

| Hydrogen Bond Donor Count | 1 | PubChemLite[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChemLite[2] |

| Rotatable Bond Count | 0 | PubChemLite[2] |

| Topological Polar Surface Area | 28.8 Ų | PubChemLite[2] |

Synthesis and Characterization: Representative Experimental Protocols

While a specific, published synthesis for this compound is not available, general methods for the synthesis of substituted indazoles are well-documented. The following protocols are representative of the synthetic and analytical methodologies that would be employed for this compound.

General Synthesis of Diiodo-1H-indazoles

A common route to substituted indazoles involves the cyclization of appropriately substituted anilines. For diiodo-indazoles, this would typically involve the diazotization of a diiodo-substituted aminobenzaldehyde or a related precursor, followed by cyclization.

Protocol 1: Hypothetical Synthesis via Diazotization and Cyclization

-

Starting Material: A suitable starting material would be a diiodo-substituted 2-aminobenzaldehyde or a related compound.

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Cyclization: The resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring. This can be promoted by gentle warming or by the addition of a reducing agent.

-

Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.

dot

Caption: General workflow for the synthesis of indazole derivatives.

Characterization Protocols

NMR is a critical technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming the substitution pattern.

Protocol 2: General ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure. The positions of the protons on the aromatic ring will be indicative of the iodine substitution pattern.

dot

Caption: Workflow for NMR-based structural characterization.

HPLC is used to determine the purity of the synthesized compound.

Protocol 3: General HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector and a reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, is a common mobile phase for indazole derivatives.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

-

Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the relative area of the main peak.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been published, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3]

Kinase Inhibition

Many indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diiodo substitution pattern on the indazole ring can significantly influence the binding affinity and selectivity for different kinases.

Potential Signaling Pathways

Indazole-based kinase inhibitors have been shown to target several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. While the specific targets of this compound are unknown, it may potentially interact with pathways commonly modulated by other indazole derivatives.

dot

References

- 1. View of Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3,5-Diiodo-1H-indazole (CAS 351456-48-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2] Di-iodinated indazoles, such as this compound, serve as versatile synthetic intermediates, primarily in the development of kinase inhibitors and other potential therapeutic agents. The iodine atoms at the 3 and 5 positions provide reactive handles for carbon-carbon bond formation through various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

While specific in-depth biological studies and detailed experimental protocols for this compound are not extensively documented in publicly available literature, this guide consolidates the available chemical properties and provides a comprehensive overview of the anticipated uses of this compound as a synthetic building block in drug discovery, based on the well-established chemistry of related diiodo-indazoles.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier information.

| Property | Value | Reference |

| CAS Number | 351456-48-9 | [3] |

| Molecular Formula | C₇H₄I₂N₂ | [3] |

| Molecular Weight | 369.93 g/mol | [3] |

| Purity | ≥95% | [3] |

| Storage Conditions | 0°C, under inert atmosphere | [3] |

Synthesis and Reactivity

General Synthesis of Diiodo-indazoles

The synthesis of diiodo-indazoles typically involves the direct iodination of an indazole precursor. A general method for the iodination at the 3-position of the indazole ring involves the use of iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar solvent like N,N-dimethylformamide (DMF).[4]

Reactivity and Use as a Synthetic Intermediate

The primary utility of this compound in drug discovery lies in its role as a scaffold for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. The iodine atoms at the C3 and C5 positions can be sequentially or simultaneously replaced with various aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.

Common cross-coupling reactions involving diiodo-indazoles include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions are fundamental in the construction of libraries of substituted indazoles for screening against various biological targets, particularly protein kinases. The indazole moiety is known to interact with the hinge region of many kinases, making it a valuable pharmacophore in the design of kinase inhibitors.[5][6]

Experimental Protocols: A Generalized Approach

Objective: To synthesize a 3,5-disubstituted indazole derivative from this compound via a Suzuki cross-coupling reaction.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

-

Base (e.g., K₂CO₃, 3 equivalents)

-

Solvent (e.g., a mixture of dioxane and water)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a reaction vessel, add this compound, the aryl or heteroaryl boronic acid, and the base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted indazole.

Potential Biological Significance and Applications

The indazole core is a key feature in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][7] Specifically, substituted indazoles have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[6][8]

The use of this compound as a synthetic intermediate allows for the introduction of diverse substituents at the C3 and C5 positions, which can modulate the potency and selectivity of the resulting compounds for their biological targets. For instance, in the context of kinase inhibitors, these substituents can form key interactions with the ATP-binding pocket of the enzyme.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of a diiodo-indazole, such as this compound, as a scaffold in the synthesis of a disubstituted indazole derivative via a Suzuki cross-coupling reaction.

Caption: Generalized workflow for Suzuki coupling using a diiodo-indazole.

Conclusion

This compound (CAS 351456-48-9) is a valuable synthetic building block for the development of novel, biologically active molecules, particularly in the field of kinase inhibitor discovery. While specific biological data for this compound is limited in the public domain, its chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a key intermediate for creating diverse libraries of substituted indazoles. The general principles and protocols outlined in this guide provide a framework for researchers to utilize this and similar diiodo-indazoles in their drug discovery and development efforts. Further research into the specific properties and applications of this compound would be beneficial to the scientific community.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Information-Chemcia Scientific, LLC. [chemcia.com]

- 4. soc.chim.it [soc.chim.it]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 319472-78-1,3,6-DIIODO (1H)INDAZOLE | lookchem [lookchem.com]

Solubility of 3,5-Diiodo-1H-indazole in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Diiodo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for its experimental determination. It includes known qualitative solubility information for a closely related analog, a detailed experimental protocol for quantitative solubility assessment, and a structured approach to data presentation.

Introduction

This compound is a substituted indazole derivative. The indazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities, including anti-tumor and protein kinase inhibition. Understanding the solubility of such compounds in common organic solvents is a critical prerequisite for their successful application in synthesis, purification, formulation, and biological screening. Poor solubility can significantly hinder drug development, leading to challenges in achieving desired concentrations for in vitro and in vivo studies.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly accessible databases. However, qualitative solubility information is available for the isomeric compound, 3,6-Diiodo-1H-indazole, which can provide an initial estimation.

Table 1: Qualitative Solubility of 3,6-Diiodo-1H-indazole

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Sparingly Soluble[1] |

It is important to note that even minor structural changes, such as the position of the iodine atoms, can influence solubility. Therefore, experimental determination of the solubility of this compound is highly recommended. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The recommended method for determining the thermodynamic solubility of a compound is the shake-flask method , which is considered the gold standard for its accuracy and reliability. This is followed by a quantitative analysis of the saturated solution, typically using High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent):

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol)

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone)

-

Esters (e.g., Ethyl Acetate)

-

Ethers (e.g., Tetrahydrofuran, 1,4-Dioxane)

-

Halogenated solvents (e.g., Dichloromethane)

-

Apolar solvents (e.g., Toluene, Heptane)

-

Polar aprotic solvents (e.g., Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide)

-

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Allow the vials to stand undisturbed to let the undissolved solid settle.

-

For complete removal of solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantitative Analysis (HPLC):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (compatible with the mobile phase). Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

-

Data Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Quantitative Solubility Data of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | ||

| Ethanol | |||

| Isopropanol | |||

| Ketones | Acetone | ||

| Methyl Ethyl Ketone | |||

| Esters | Ethyl Acetate | ||

| Ethers | Tetrahydrofuran | ||

| 1,4-Dioxane | |||

| Halogenated | Dichloromethane | ||

| Apolar | Toluene | ||

| Heptane | |||

| Polar Aprotic | Acetonitrile | ||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) |

Conclusion

While direct quantitative solubility data for this compound is currently limited, this guide provides the necessary tools for researchers to generate this critical information. By following the detailed experimental protocol for the shake-flask method coupled with HPLC analysis, scientists and drug development professionals can accurately determine the solubility of this compound in a range of common organic solvents. The provided templates for data presentation will aid in the systematic recording and interpretation of these findings, ultimately supporting the advancement of research and development involving this compound.

References

Tautomeric Landscape of Di-iodinated Indazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism in di-iodinated indazoles, a class of compounds of growing interest in medicinal chemistry and materials science. Due to the influence of tautomeric forms on the physicochemical and biological properties of a molecule, a thorough understanding of their behavior is crucial for rational drug design and the development of novel materials. This document summarizes the available data on the synthesis, characterization, and tautomeric preferences of di-iodinated indazoles, presenting it in a clear and accessible format for researchers in the field.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on the pyrazole ring dictates the electronic distribution and overall properties of the molecule. Generally, the 1H-tautomer is considered to be the more thermodynamically stable form. However, the tautomeric equilibrium can be influenced by various factors, including the nature and position of substituents, the solvent, and the physical state (solution vs. solid).

The introduction of two iodine atoms onto the indazole scaffold can significantly impact this tautomeric balance through electronic and steric effects. Understanding the predominant tautomeric form of di-iodinated indazoles is therefore essential for predicting their molecular interactions and biological activity.

Synthesis of Di-iodinated Indazoles

The direct iodination of indazole is a common strategy for the synthesis of iodo-substituted derivatives. While specific protocols for the synthesis of every di-iodinated indazole isomer are not extensively documented in publicly available literature, general methods for indazole iodination can be adapted. A prevalent method involves the use of molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar apathetic solvent like N,N-dimethylformamide (DMF). The stoichiometry of the reagents and reaction conditions can be adjusted to favor the formation of di-iodinated products.

General Experimental Protocol for Iodination of Indazole:

A representative procedure for the iodination of indazole is as follows:

-

Indazole is dissolved in a suitable polar aprotic solvent, such as DMF.

-

A base, typically powdered potassium hydroxide (KOH), is added to the solution and stirred at room temperature.

-

A solution of molecular iodine (I₂) in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched, typically with an aqueous solution of sodium thiosulfate or sodium bisulfite, to remove excess iodine.

-

The product is then extracted with an organic solvent, washed, dried, and purified, usually by column chromatography on silica gel.

This general protocol can be optimized for the synthesis of specific di-iodinated indazole isomers by modifying the equivalents of iodine and base, reaction time, and temperature.

Characterization and Tautomeric Assignment

The determination of the predominant tautomeric form of di-iodinated indazoles relies heavily on spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric form in solution. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the N-H proton.

-

¹H NMR: The chemical shift of the N-H proton can be indicative of the tautomeric form. Furthermore, the coupling patterns and chemical shifts of the aromatic protons provide crucial information about the substituent positions and the electronic environment of the ring, which is influenced by the tautomeric state.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole and benzene rings differ significantly between the 1H and 2H tautomers. These differences can be used to assign the predominant tautomeric form in solution.

While detailed NMR studies specifically on di-iodinated indazoles are scarce in the literature, data from related halogenated indazoles can provide valuable insights for spectral interpretation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the tautomeric form of a molecule in the solid state. By precisely locating the positions of all atoms, including the hydrogen on the nitrogen, X-ray crystallography offers unambiguous evidence of the tautomeric structure. To date, there is a lack of publicly available crystal structures for di-iodinated indazole derivatives. The acquisition of such data would be a significant contribution to the field.

Tautomeric Equilibrium in Di-iodinated Indazoles

Based on the general principles of indazole tautomerism and the electronic effects of halogen substituents, it is anticipated that the 1H-tautomer of di-iodinated indazoles will be the more stable and therefore predominant form. The electron-withdrawing nature of the iodine atoms is expected to further stabilize the 1H-form. However, without direct experimental evidence from NMR spectroscopy and X-ray crystallography for specific di-iodinated isomers, this remains a well-founded hypothesis.

Experimental and Computational Workflow

A systematic approach is necessary to definitively characterize the tautomerism of a novel di-iodinated indazole. The following workflow outlines the key experimental and computational steps.

Data Summary

Due to the limited availability of specific experimental data for di-iodinated indazoles in the public domain, a quantitative data table cannot be provided at this time. The following table structure is proposed for the future compilation of such data as it becomes available.

Table 1: Spectroscopic and Crystallographic Data for Di-iodinated Indazoles (Hypothetical)

| Compound | Tautomeric Form (Solid State) | Tautomeric Ratio (Solution) | Solvent | ¹H NMR (N-H, ppm) | Key ¹³C NMR Shifts (ppm) | Reference |

| 3,5-Diiodo-1H-indazole | - | - | - | - | - | - |

| 3,6-Diiodo-1H-indazole | - | - | - | - | - | - |

| 5,7-Diiodo-1H-indazole | - | - | - | - | - | - |

Conclusion and Future Outlook

The study of tautomerism in di-iodinated indazoles is an area ripe for further investigation. While general principles suggest the predominance of the 1H-tautomer, definitive experimental verification through detailed NMR analysis and single-crystal X-ray diffraction is critically needed. Such studies will not only provide fundamental insights into the chemical nature of these compounds but also enable a more rational approach to their application in drug discovery and materials science. The synthesis and full characterization of a series of di-iodinated indazole isomers would be a valuable contribution to the field. Furthermore, computational studies can play a significant role in predicting the relative stabilities of tautomers and guiding experimental efforts.

X-ray Crystal Structure of 3,5-Diiodo-1H-indazole: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search for the experimentally determined X-ray crystal structure of 3,5-diiodo-1H-indazole has revealed a notable absence of publicly available crystallographic data. While the chemical structure and basic properties of this compound are documented, a definitive single-crystal X-ray diffraction study, which is essential for elucidating its three-dimensional atomic arrangement, has not been found in the current body of scientific literature.

This technical guide is therefore presented as a foundational framework, outlining the methodologies and data presentation that would be integral to a complete report upon the successful crystallographic analysis of this compound. The subsequent sections provide a template for the presentation of such data, including standardized tables for quantitative analysis and detailed experimental protocols that would be anticipated in such a study.

Data Presentation: Crystallographic and Refinement Data

Once the crystal structure of this compound is determined, the following tables would be populated with the precise quantitative data obtained from the X-ray diffraction experiment. These tables are structured for clarity and ease of comparison with other crystallographic studies.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₇H₄I₂N₂ |

| Formula weight | 369.93 |

| Temperature | Value in K |

| Wavelength | Value in Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a | Value in Å |

| b | Value in Å |

| c | Value in Å |

| α | Value in ° |

| β | Value in ° |

| γ | Value in ° |

| Volume | Value in ų |

| Z | Value |

| Density (calculated) | Value in Mg/m³ |

| Absorption coefficient | Value in mm⁻¹ |

| F(000) | Value |

| Crystal size | Value in mm³ |

| Theta range for data collection | Value in ° |

| Index ranges | h, k, l values |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = value] |

| Completeness to theta = x° | Value in % |

| Absorption correction | e.g., Multi-scan |

| Max. and min. transmission | Values |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |

| R indices (all data) | R1 = value, wR2 = value |

| Largest diff. peak and hole | Value in e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| I(1)-C(3) | Value | N(1)-N(2)-C(7a) | Value |

| I(2)-C(5) | Value | N(2)-N(1)-C(3) | Value |

| N(1)-N(2) | Value | C(3a)-C(3)-N(1) | Value |

| N(1)-C(3) | Value | C(4)-C(5)-C(6) | Value |

| C(4)-C(5) | Value | C(5)-C(6)-C(7) | Value |

| C(6)-C(7) | Value | C(6)-C(7)-C(7a) | Value |

Experimental Protocols

The following sections detail the standard experimental procedures that would be employed for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

The synthesis of this compound would likely proceed via the iodination of a suitable indazole precursor. A general procedure is outlined below:

-

Starting Material: 1H-indazole or a protected derivative.

-

Reagents: A suitable iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) would be used.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically employed.

-

Procedure:

-

The starting indazole is dissolved in the chosen solvent.

-

The iodinating agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

-

Crystallization

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods.

-

Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify conditions where this compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

-

Vapor Diffusion:

-

Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant.

-

Sitting Drop: A drop of the concentrated solution is mixed with a precipitant solution and placed on a bridge in a sealed chamber containing a larger volume of the precipitant solution. Over time, the solvent from the drop diffuses into the reservoir, leading to supersaturation and crystal growth.

-

X-ray Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Visualization of Experimental Workflow

The logical flow of the experimental process, from synthesis to final data analysis, is a critical aspect of crystallographic studies.

Caption: Experimental workflow for the synthesis and crystallographic analysis.

In the absence of specific signaling pathway information for this compound, a diagram illustrating such a pathway cannot be provided. Should future research elucidate its biological activity, a corresponding signaling pathway diagram would be a valuable addition to this guide.

This document serves as a comprehensive template for the reporting of the X-ray crystal structure of this compound. The scientific community awaits the successful crystallization and structural determination of this compound to populate this framework with definitive experimental data.

The Strategic Role of Di-iodinated Indazoles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among the various derivatives of this versatile heterocycle, di-iodinated indazoles have emerged as pivotal building blocks in the synthesis of potent and selective therapeutic agents. Their unique chemical reactivity, particularly the presence of two iodine atoms, offers synthetic handles for the strategic introduction of diverse functionalities through cross-coupling reactions. This technical guide provides an in-depth exploration of the research applications of di-iodinated indazoles, with a focus on their role in the development of kinase and enzyme inhibitors for oncology and immunology.

Core Application: A Versatile Synthetic Intermediate

The primary and most significant research application of di-iodinated indazoles, such as 3,6-diiodo-1H-indazole, is their function as a key intermediate in the synthesis of complex, biologically active molecules.[1][2] The iodine atoms at positions 3 and 6 of the indazole ring are amenable to a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki and Heck reactions. This allows for the precise and controlled introduction of aryl, heteroaryl, and other organic moieties, enabling the exploration of a vast chemical space to optimize the pharmacological properties of the final compounds.[3]

The general workflow for the utilization of di-iodinated indazoles in the synthesis of bioactive compounds is depicted below.

Application in Kinase Inhibitor Synthesis

A significant area of application for di-iodinated indazoles is in the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4] By serving as a scaffold, the di-iodinated indazole core allows for the attachment of various substituents that can interact with the ATP-binding pocket of kinases, leading to their inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Di-iodinated indazoles have been instrumental in the development of potent VEGFR inhibitors.

The signaling pathway of VEGFR-2, a primary target for anti-angiogenic therapies, is illustrated below.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. Di-iodinated indazoles serve as a foundational structure for the synthesis of selective FGFR inhibitors.

A simplified representation of the FGFR signaling cascade is shown below.

Application in Immunosuppressive Enzyme Inhibitor Synthesis

Targeting metabolic pathways that regulate immune responses is a promising strategy in cancer immunotherapy. Di-iodinated indazoles are utilized in the synthesis of inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are involved in creating an immunosuppressive tumor microenvironment.

IDO1 and TDO Inhibitors

IDO1 and TDO are enzymes that catabolize the essential amino acid tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine suppresses the activity of immune effector cells, allowing tumors to evade the immune system.

The role of the IDO1/TDO pathway in tumor immune evasion is outlined in the following diagram.

Quantitative Data

The following tables summarize the inhibitory activities of selected indazole derivatives synthesized using di-iodinated indazoles as starting materials.

Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Indazole-based | VEGFR-2 | 1.24 | [5] |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 | [6] |

| Optimized 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 2.9 | [6] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 | [7] |

Table 2: Inhibitory Activity of Indazole-Based IDO1/TDO Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Cellular IC50 (µM) | Reference |

| 4,6-substituted-1H-indazole derivative (Compound 35) | IDO1 | 0.74 | 1.37 (HeLa cells) | [8] |

| 4,6-substituted-1H-indazole derivative (Compound 35) | TDO | 2.93 | 7.54 (A172 cells) | [8] |

Experimental Protocols

Protocol 1: Synthesis of 3,6-Diiodo-1H-indazole

This protocol describes a general method for the di-iodination of indazole.

Materials:

-

1H-Indazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1H-indazole in DMF in a round-bottom flask.

-

Add potassium hydroxide or potassium carbonate to the solution and stir.

-

Slowly add a solution of iodine in DMF to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,6-diiodo-1H-indazole.

Protocol 2: General Procedure for Suzuki Coupling of Di-iodinated Indazole

This protocol outlines a general method for the functionalization of di-iodinated indazoles.

Materials:

-

Di-iodinated indazole

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add the di-iodinated indazole, aryl or heteroaryl boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of indazole derivatives against a target kinase.

Materials:

-

Recombinant purified protein kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or used in a luminescence-based assay format (e.g., ADP-Glo™)

-

Indazole-based test compound

-

Kinase reaction buffer

-

Assay plates (e.g., 96-well or 384-well)

-

Detection reagents appropriate for the assay format

Procedure:

-

Prepare serial dilutions of the indazole-based test compound in DMSO.

-

In the wells of an assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a specific period.

-

Terminate the reaction.

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate. The method of quantification will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, luminescence or fluorescence reading for other formats).

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Di-iodinated indazoles are indispensable tools in contemporary drug discovery and medicinal chemistry. Their value lies not in their intrinsic biological activity, but in their strategic utility as versatile synthetic intermediates. The ability to selectively functionalize the indazole core at two distinct positions through robust and well-established cross-coupling chemistry provides a powerful platform for the rational design and synthesis of novel, potent, and selective inhibitors of key biological targets. As research into targeted therapies for cancer and immune-mediated diseases continues to advance, the applications of di-iodinated indazoles are poised to expand, further solidifying their importance in the development of next-generation therapeutics.

References

- 1. 3,6-Diiodo-1H-indazole | Research Chemical [benchchem.com]

- 2. 3,6-DIIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3,5-Diiodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors used in oncology.[1] The functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indazole core.

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-diiodo-1H-indazole and its subsequent double Suzuki-Miyaura cross-coupling to generate 3,5-diaryl-1H-indazole derivatives. These disubstituted indazoles are of significant interest in drug discovery, particularly for the development of inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the di-iodination of 1H-indazole. The reaction proceeds via electrophilic substitution at the C3 and C5 positions.

Materials:

-

1H-Indazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous solution of sodium bisulfite (NaHSO₃)

-

Deionized water

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.

-

To the solution, add potassium hydroxide (at least 3.75 equiv.) and iodine (at least 2.0 equiv.).[1]

-

Stir the reaction mixture at room temperature for a minimum of 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by diluting the mixture with a saturated aqueous solution of sodium bisulfite to neutralize excess iodine. A precipitate will form.[1]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with deionized water.

-

Dry the solid under vacuum to yield this compound.

-

Characterize the final product using NMR and HRMS.

Protocol 2: Double Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines the one-pot, double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to synthesize 3,5-diaryl-1H-indazole. To drive the reaction to completion and achieve double coupling, an excess of the boronic acid is used.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (2.5 - 3.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (4.0 - 6.0 equiv.)

-

Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert gas (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating system (e.g., oil bath or microwave reactor)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (2.5 - 3.0 equiv.), and the base (4.0 - 6.0 equiv.).

-

Add the degassed solvent system.

-

Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can also be employed to potentially reduce reaction times and improve yields.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diaryl-1H-indazole.

-

Characterize the final product using NMR, HRMS, and other relevant analytical techniques.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura cross-coupling reactions involving dihaloarenes and haloindazoles, which can be adapted for the double coupling of this compound.

| Entry | Dihaloarene/Haloindazole | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | m-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (10) | Ag₂CO₃ | THF | Reflux | 18 | >95 (dicoupled)[2] |

| 2 | p-Diiodobenzene | (2,6-Dimethoxyphenyl)boronic acid pinacol ester | Pd(PPh₃)₄ (10) | Ag₂CO₃ | THF | Reflux | 18 | 91 (dicoupled)[2] |

| 3 | 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | - | - | Major product (C3-coupled)[3] |

| 4 | 6-Bromo-3-iodo-1H-indazole | (E)-3,5-dimethoxystyryl boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | -[4] |

| 5 | 3-Iodo-1H-indazole (N-Boc protected) | 2-Furylboronic acid | PdCl₂(dppf) (4) | Na₂CO₃ | Toluene/H₂O/EtOH | 80 | 8 | up to 95[5] |

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Sonogashira Coupling of 3,5-Diiodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and reaction conditions for the Sonogashira coupling of 3,5-diiodo-1H-indazole. This procedure is essential for the synthesis of novel indazole derivatives, which are significant scaffolds in medicinal chemistry and drug development. The following sections detail the reaction parameters, a step-by-step experimental protocol, and visualizations of the reaction workflow and catalytic cycle.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] For a substrate such as this compound, the differential reactivity of the iodine atoms at the C3 and C5 positions can potentially allow for selective mono- or di-alkynylation, providing a versatile platform for the synthesis of a diverse library of substituted indazoles. These compounds are of high interest due to their prevalence in FDA-approved drugs for various therapeutic areas.[4]

Reaction Conditions for Sonogashira Coupling

The successful Sonogashira coupling of this compound is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. Based on protocols for similar dihalo-heterocyclic compounds, a set of representative reaction conditions is summarized below.[5][6] It is important to note that optimization of these conditions may be necessary to achieve the desired selectivity and yield for specific substrates.

| Parameter | Condition | Molar Ratio (to this compound) | Notes |

| Substrate | This compound | 1.0 equiv | - |

| Alkyne | Terminal Alkyne | 1.1 - 2.5 equiv | Use 1.1-1.2 equiv for mono-alkynylation and >2.2 equiv for di-alkynylation. |

| Palladium Catalyst | [PdCl₂(PPh₃)₂] | 0.10 equiv | Other common catalysts include Pd(PPh₃)₄.[7] |